REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([CH2:15][OH:16])[cH:6][c:7]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[cH:8]1.[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[F:17][C:18]([F:19])([F:20])[C:21]([OH:22])=[O:23].[O:31]=[Mn:32]=[O:33]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:15]=[O:16])[cH:6][c:7]([O:9][CH2:10][CH2:11][CH2:12][O:13][CH3:14])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCCOc1cc(CO)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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COCCCOc1cc(C=O)cc(OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |